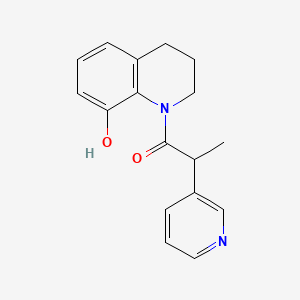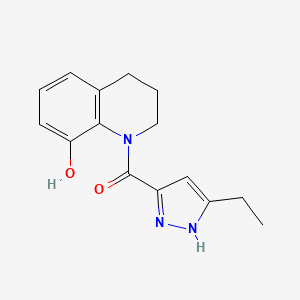![molecular formula C9H12N4S2 B7642273 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazoles and has been synthesized using different methods. In
Mechanism of Action
The exact mechanism of action of 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its mode of action and the target cells or tissues. Some of the effects observed in different studies include:
1. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic pathways.
2. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
3. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
4. Antioxidant activity: This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine in lab experiments include its broad-spectrum antimicrobial activity, anticancer activity, and anti-inflammatory activity. However, some of the limitations include its low solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.
Future Directions
There are several future directions for the research on 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine. Some of the future directions include:
1. Optimization of synthesis methods to improve the yield and purity of the compound.
2. Development of novel derivatives with improved pharmacological properties.
3. Investigation of the mechanism of action and cellular targets of the compound.
4. Evaluation of the toxicity and pharmacokinetics of the compound in vivo.
5. Exploration of the potential applications of the compound in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity, anticancer activity, and anti-inflammatory activity make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Synthesis Methods
The synthesis of 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine has been carried out using different methods. One of the commonly used methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid hydrazide with ethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde to obtain the final product.
Scientific Research Applications
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields of scientific research. Some of the applications include:
1. Antimicrobial activity: Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
2. Anticancer activity: This compound has been shown to exhibit anticancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: Studies have shown that this compound exhibits antioxidant activity by scavenging free radicals.
properties
IUPAC Name |
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S2/c1-3-8-12-13-9(15-8)10-4-7-5-14-6(2)11-7/h5H,3-4H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOKAQZYZTWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NCC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)


![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)